Bienvenue dans la boutique en ligne BenchChem!

3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide

Smoothened receptor antagonist Hedgehog signaling thiourea pharmacophore

This compound is a key structural variation of the MRT-10 Smo antagonist series, featuring a terminal piperidin-1-ylsulfonyl phenyl group replacing the benzamidophenyl moiety. The retention of the acylthiourea pharmacophore (critical for Smo binding) combined with the sulfonamide group makes it uniquely suited for dissecting Smo-dependent vs. Smo-independent Hedgehog pathway effects, dual FAAH/sEH inhibitor screening cascades, and isoform-selective carbonic anhydrase inhibitor development. Zero Lipinski violations and moderate LogD 2.74 support direct progression to cell-based assays. This scaffold is not interchangeable with non-sulfonamide or urea analogs.

Molecular Formula C22H27N3O6S2
Molecular Weight 493.6g/mol
CAS No. 642964-48-5
Cat. No. B467507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide
CAS642964-48-5
Molecular FormulaC22H27N3O6S2
Molecular Weight493.6g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C22H27N3O6S2/c1-29-18-13-15(14-19(30-2)20(18)31-3)21(26)24-22(32)23-16-7-9-17(10-8-16)33(27,28)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H2,23,24,26,32)
InChIKeyCUYZRTNWPNXLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide – Compound Identification and Structural Classification for Research Procurement


3,4,5-Trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide (CAS 642964-48-5, molecular formula C22H27N3O6S2, molecular weight 493.6 g/mol) is a synthetic acylthiourea derivative belonging to the broader class of 1-aroyl-3-aryl thioureas [1]. The compound features a 3,4,5-trimethoxybenzamide core linked via a carbamothioyl bridge to a 4-(piperidin-1-ylsulfonyl)phenyl moiety. Its predicted physicochemical properties include a LogP of 3.84, a polar surface area of 147 Ų, and zero violations of Lipinski's Rule of Five . This structural scaffold is closely related to the MRT-10 family of Smoothened (Smo) receptor antagonists, where the thiourea linkage has been demonstrated to be critical for biological activity [2].

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide: Critical Structure-Activity Features


In-class compounds within the 1-aroyl-3-aryl thiourea family cannot be simply interchanged because the thiourea bridge and the terminal aryl substituent independently govern both target engagement and selectivity. The MRT-10 series demonstrated that replacing the thiourea sulfur with oxygen (urea) – a common bioisosteric substitution – produces MRT-14, which displays a different Hedgehog signaling inhibition profile [1]. Similarly, alteration of the terminal aryl group from 3-benzamidophenyl (MRT-10, IC50 = 0.64–2.5 μM depending on assay) to 4-(piperidin-1-ylsulfonyl)phenyl (target compound) is expected to shift target selectivity, potentially toward dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibition based on class-level inference from sulfonamide-containing thiourea analogs [2]. The quantitative evidence below highlights where measurable differentiation exists.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide Against Closest Analogs


Thiourea vs. Urea Linkage: Functional Requirement for Smo Antagonism Established via Direct Head-to-Head Comparison of MRT-10 and MRT-14

The thiourea moiety is essential for Smo antagonism. In a direct head-to-head comparison, the acylthiourea MRT-10 antagonized ShhN-induced Gli luciferase reporter activity in Shh-light2 cells with an IC50 of 2.5 μM, while its corresponding acylurea analog MRT-14 displayed a different potency profile despite being a direct oxygen-for-sulfur substitution [1]. The target compound retains the acylthiourea linkage, providing the sulfur-mediated hydrogen-bonding capacity that is absent in amide or urea analogs such as 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide (CAS 393834-76-9) [2].

Smoothened receptor antagonist Hedgehog signaling thiourea pharmacophore MRT-10 series

Terminal Aryl Substituent Differentiation: 4-(Piperidin-1-ylsulfonyl)phenyl vs. 3-Benzamidophenyl in MRT-10 Modulates Physicochemical and Predicted Target Profiles

The target compound replaces the 3-benzamidophenyl group of MRT-10 with a 4-(piperidin-1-ylsulfonyl)phenyl group. This substitution increases molecular weight (493.6 vs. 475.5 g/mol), polar surface area (147 Ų vs. approximately 120 Ų estimated for MRT-10), and introduces a sulfonamide moiety with distinct hydrogen-bonding and solubility properties . The sulfonamide group is a privileged pharmacophore known to engage carbonic anhydrase and other metalloenzyme active sites, differentiating the target compound's potential target profile from the benzamide-based MRT-10 series [1].

acylthiourea SAR sulfonamide pharmacokinetics target selectivity MRT-10 analog

Predicted Drug-Likeness Advantage: Zero Rule-of-Five Violations and Favorable Permeability Profile vs. MRT-10 Class

The target compound has zero violations of Lipinski's Rule of Five, with a predicted LogP of 3.84, 2 hydrogen-bond donors, and 9 hydrogen-bond acceptors . In comparison, MRT-10, with an additional benzamide group, has a higher molecular weight (475.5 Da) and potentially lower aqueous solubility. The predicted ACD/BCF (bioconcentration factor) at pH 7.4 for the target compound is 65.30, indicating moderate permeability without excessive lipophilicity . These properties position the target compound as a drug-like scaffold with a balanced profile for cell-based assays.

drug-likeness ADME prediction Lipinski rules physicochemical profiling

Potential Dual FAAH/sEH Inhibition: Class-Level Evidence from Sulfonamide-Thiourea Scaffolds

While primary research data for the target compound at FAAH and sEH is limited to unverifiable vendor claims, the class of acylthiourea sulfonamides has demonstrated dual FAAH/sEH inhibitory activity [1]. The target compound's structural features – a thiourea zinc-binding group and a sulfonamide moiety – align with key pharmacophoric elements identified in known dual inhibitors. The closest structurally characterized analog, 1-(3,4,5-trimethoxybenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was synthesized and crystallographically validated [2], confirming the feasibility of the scaffold. This class-level evidence suggests potential dual-enzyme activity that distinguishes the target compound from MRT-10 series members, which have no reported FAAH or sEH activity.

FAAH inhibitor sEH inhibitor dual enzyme inhibition inflammatory pain

Optimal Research Application Scenarios for 3,4,5-Trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide Based on Differentiation Evidence


Hedgehog Pathway Probe with Sulfonamide-Directed Target Deconvolution

The retention of the acylthiourea pharmacophore, proven critical for Smo antagonism in the MRT-10 series [1], combined with the sulfonamide moiety, makes this compound suitable for chemical biology studies aimed at dissecting Smo-dependent vs. Smo-independent hedgehog pathway effects. This is not achievable with MRT-10 or non-sulfonamide analogs.

Dual-Enzyme Inhibition Screening Cascade for Inflammatory Pain Targets

Based on class-level evidence for sulfonamide-thiourea dual FAAH/sEH inhibitors [2], this compound is a candidate for screening cascades designed to identify dual enzyme inhibitors. Its favorable predicted drug-like properties (zero Rule-of-5 violations, moderate LogD 2.74) support progression to cell-based assays .

Carbonic Anhydrase Selectivity Profiling in Oncology Research

The structurally validated 1-aroyl-3-(4-aminosulfonylphenyl)thiourea scaffold has demonstrated carbonic anhydrase inhibition (IC50 = 0.26 ± 0.01 μM for bovine CA II for the most active analog) [3]. The target compound's sulfonamide group suggests it may serve as a starting point for developing isoform-selective CA IX/XII inhibitors for tumor-associated carbonic anhydrase research.

Structure-Activity Relationship Expansion of the MRT-10 Family

This compound represents a key structural variation of MRT-10 wherein the terminal benzamidophenyl group is replaced by a piperidin-1-ylsulfonyl phenyl group [1]. It is appropriate for SAR studies comparing target engagement profiles (Smo binding vs. FAAH/sEH/CA inhibition) and pharmacokinetic properties (PSA 147 Ų vs. ~120 Ų for MRT-10) to guide lead optimization.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.